molecular formula C8H16O B12661951 2-Ethyl-3-methylvaleraldehyde CAS No. 42347-74-0

2-Ethyl-3-methylvaleraldehyde

Cat. No.: B12661951
CAS No.: 42347-74-0
M. Wt: 128.21 g/mol
InChI Key: FBQWJRWQCDONFI-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylvaleraldehyde, also known as 2-ethyl-3-methylpentanal, is an organic compound with the molecular formula C8H16O. It is an aldehyde characterized by a branched structure, which contributes to its unique chemical properties. This compound is commonly used in various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylvaleraldehyde can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-ethyl-3-methylpentanol, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the hydroformylation of 2-ethyl-3-methyl-1-butene, where the alkene undergoes a reaction with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form the aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation process due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylvaleraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethyl-3-methylvaleric acid, using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-ethyl-3-methylpentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products:

    Oxidation: 2-Ethyl-3-methylvaleric acid.

    Reduction: 2-Ethyl-3-methylpentanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

2-Ethyl-3-methylvaleraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2-Ethyl-3-methylvaleraldehyde can be compared with other similar aldehydes, such as:

    2-Ethylhexanal: Similar in structure but with a longer carbon chain.

    3-Methylbutanal: Similar in structure but with a shorter carbon chain.

    Valeraldehyde: A straight-chain aldehyde with a similar molecular weight.

Uniqueness: The branched structure of this compound imparts unique reactivity and physical properties compared to its straight-chain counterparts. This branching can influence its boiling point, solubility, and reactivity in chemical reactions.

Comparison with Similar Compounds

  • 2-Ethylhexanal
  • 3-Methylbutanal
  • Valeraldehyde

Properties

CAS No.

42347-74-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-ethyl-3-methylpentanal

InChI

InChI=1S/C8H16O/c1-4-7(3)8(5-2)6-9/h6-8H,4-5H2,1-3H3

InChI Key

FBQWJRWQCDONFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C=O

Origin of Product

United States

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